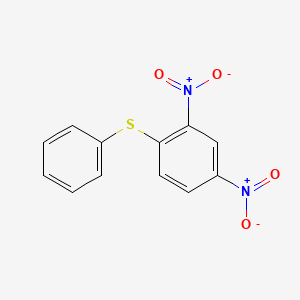

![molecular formula C17H11Cl3N2OS B2712423 2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide CAS No. 565191-95-9](/img/structure/B2712423.png)

2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide, also known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DTTA belongs to the class of thiazole-based compounds and has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on similar compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has demonstrated the importance of studying molecular structures and intermolecular interactions. These studies reveal that molecules like 2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide are likely to have a ‘‘V’’ shaped structure with significant angles between aromatic planes. Intermolecular interactions, including hydrogen bonds and π interactions, play a crucial role in forming 3-D arrays, which are essential for understanding the compound's chemical behavior and potential applications in materials science (Boechat et al., 2011).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds similar to this compound have been explored through various studies. For example, the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks showcases the compound's potential in forming complex molecular structures. This synthetic route highlights the ability to create ring-annulated products, which are significant in developing new pharmaceuticals and chemicals with unique properties (Janardhan et al., 2014).

Antitumor and Antibacterial Activity

Several studies have focused on the antitumor and antibacterial activities of derivatives of this compound. For instance, the evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings has shown considerable anticancer activity against various cancer cell lines. These findings suggest that derivatives of this compound could be potent candidates for developing new anticancer drugs (Yurttaş et al., 2015).

Additionally, novel thiazolidinone and acetidinone derivatives synthesized from similar compounds have shown significant antimicrobial activity, suggesting potential applications in addressing bacterial infections and designing new antibacterial agents (Mistry et al., 2009).

Theoretical and Experimental Studies

Theoretical studies on dichloro-substituted (1,3-thiazol-2-yl)acetamides, including compounds with structures similar to this compound, have provided insights into their biological activity, chemical reactivity, and coordination ability. These studies suggest that such molecules exhibit potential coordination ability and vary in chemical reactivity depending on the substitution position. Furthermore, they indicate remarkable biological activities, making them of pharmacological interest (Kumar & MisraNeeraj, 2014).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been reported to exhibit diverse biological activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms . For instance, the thiazole ring’s planarity and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allow it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

properties

IUPAC Name |

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl3N2OS/c18-12-7-6-11(8-13(12)19)14-9-24-17(21-14)22-16(23)15(20)10-4-2-1-3-5-10/h1-9,15H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLDOBGHJATNJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

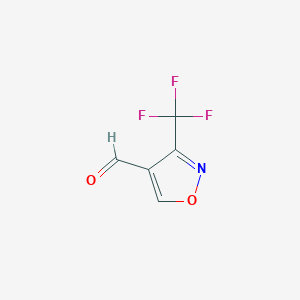

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)

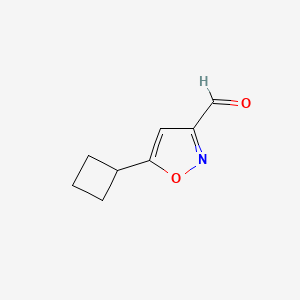

![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2712345.png)

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol](/img/structure/B2712346.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2712348.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2712351.png)

![N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2712355.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2712356.png)

![(2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2712357.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide](/img/structure/B2712358.png)

![[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B2712361.png)

![5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2712362.png)